
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 1, and a 2-(1-pyrrolidinyl)ethoxy group at position 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction of phenylhydrazine with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reaction: Introduction of the 2-(1-pyrrolidinyl)ethoxy group at position 5 through nucleophilic substitution.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and cyclocondensation techniques. These methods are favored for their efficiency and high yields. The use of catalysts such as transition metals or organocatalysts can further enhance the reaction rates and selectivity.
化学反应分析
Types of Reactions
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.
科学研究应用
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
作用机制
The mechanism of action of Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects.
相似化合物的比较
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its use as a reagent in analytical chemistry.
1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone: Used in the analysis of carbohydrates.
1-(2-Naphthyl)-3-methyl-5-pyrazolone: Employed in the detection of monosaccharides.
Uniqueness
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- is unique due to the presence of the 2-(1-pyrrolidinyl)ethoxy group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
15150-36-4 |
|---|---|
分子式 |
C16H21N3O |
分子量 |
271.36 g/mol |
IUPAC 名称 |
3-methyl-1-phenyl-5-(2-pyrrolidin-1-ylethoxy)pyrazole |
InChI |
InChI=1S/C16H21N3O/c1-14-13-16(20-12-11-18-9-5-6-10-18)19(17-14)15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChI 键 |
IHCLNKOHTBEGCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)OCCN2CCCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


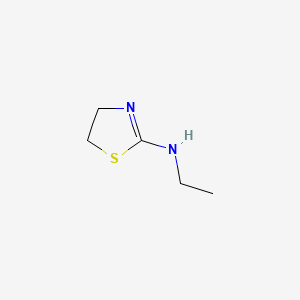
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
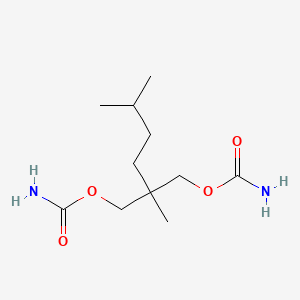
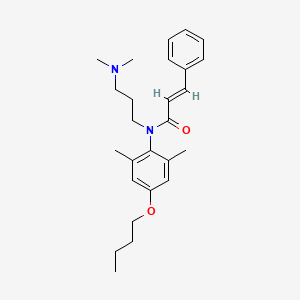
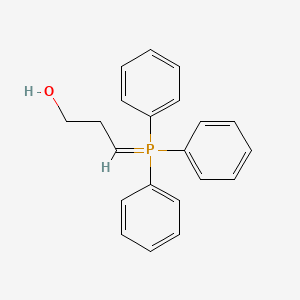
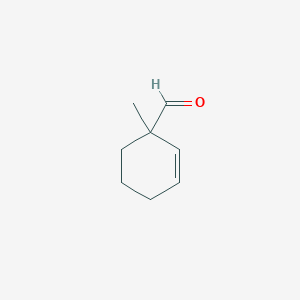
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

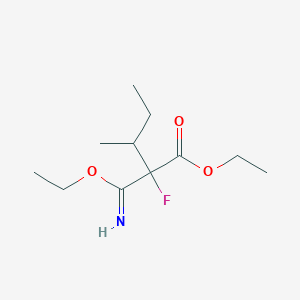

![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
